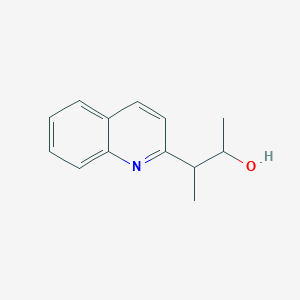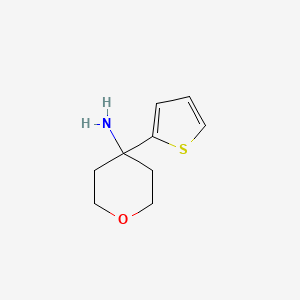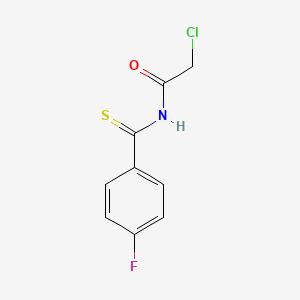
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide
説明
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide, also known as CF3, is a heterocyclic organic compound. It has a molecular formula of C9H7ClFNOS and a molecular weight of 231.67 g/mol .
Synthesis Analysis
The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et3N), with a yield of 80% .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide consists of a heterocyclic ring, which is a common feature in many medicinal chemistry studies.Chemical Reactions Analysis
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide involves a reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline . The presence of the chloro atom is believed to stabilize the molecule in the target enzyme at the site .科学的研究の応用
Photovoltaic Efficiency and Ligand Protein Interactions
- A study by Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, including compounds similar to 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide. They found these compounds to be potential photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency. Additionally, molecular docking studies indicated binding interactions with Cyclooxygenase 1 (COX1).
Antibacterial Activity Against Klebsiella pneumoniae
- Research by Cordeiro et al. (2020) highlighted the potential of a similar compound, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae. The study showed that the chloro atom in the compound improves antibacterial activity and stabilizes the molecule in the target enzyme at the site.
Anti-inflammatory Activity
- A paper by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some of these derivatives.
In Vitro Metabolism Studies
- Coleman et al. (1999) studied the metabolism of alachlor, a herbicide related to 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide, in human liver microsomes. They identified the key metabolite and the cytochrome P450 isoforms responsible for its metabolism.
Pesticide Potential
- A study by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, for their potential as pesticides.
Local Anesthetic Activities
- Badiger et al. (2012) explored local anesthetic activities of various 2-aminothiazole and 2-aminothiadiazole derivatives of N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides.
Antimicrobial Activity
- Another study by Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and tested their antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTSOLPVHMAJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)
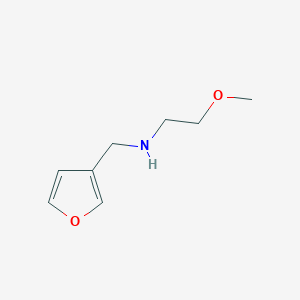
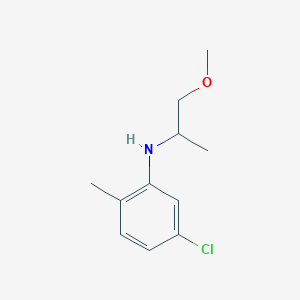
![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
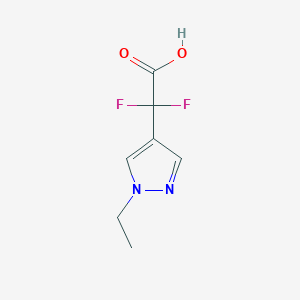
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
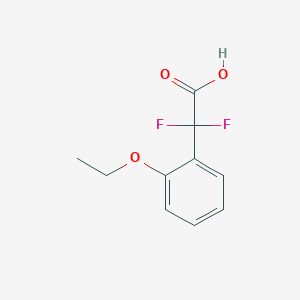
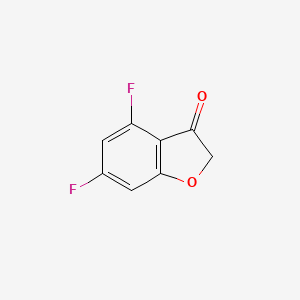
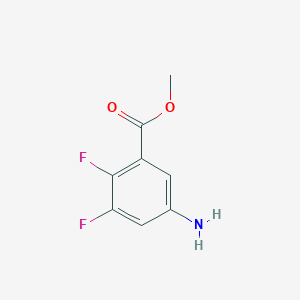
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
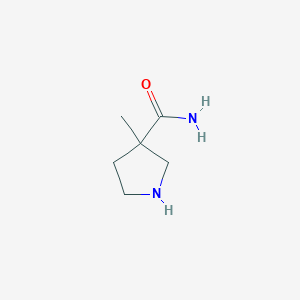
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
